
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone is a chemical compound with the CAS Number: 1060806-87-2. It has a molecular weight of 185.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound has been involved in various synthesis processes, such as the preparation of antimicrobial agents (Sherekar et al., 2022). These processes often involve refluxing with specific reagents and are characterized using physical and spectral data.
Role in Electrophilic Bromination : The compound has been used in studies exploring the selective α-monobromination of alkylaryl ketones, highlighting its role in creating α-bromo-alkylaryl ketones (Ying, 2011).
Synthesis of Aza-BODIPYs : It's been used as a starting material for the preparation of aza-BODIPYs bearing naphthyl groups, impacting the photophysical properties and potential for singlet-oxygen production (Jiang et al., 2015).
Medicinal Chemistry and Pharmacology
Antimicrobial Activity : The compound has shown significant roles in the development of new antimicrobial agents. For instance, derivatives created using this compound have been tested for their efficacy against various microbial strains (Dave et al., 2013).
Cytotoxic Studies : There's research involving the compound in the synthesis of new chemical entities with potential cytotoxic properties (Govindhan et al., 2017).
Synthesis of Bipyrazoles : Its use in the one-pot multicomponent synthesis of bipyrazoles, which have been evaluated for their antimicrobial activity, demonstrates its versatility in drug synthesis (Ashok et al., 2014).
Material Science and Catalysis
- Catalytic Applications : The compound has been involved in studies related to regioselective acylation, indicating its significance in catalysis and materials science (Kumaraguru et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should aim to elucidate these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action remain to be determined . These effects can be studied once the compound’s targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s interaction with its targets . .
properties
IUPAC Name |
1-(6-chloro-2-methoxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBEQZZKUIUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

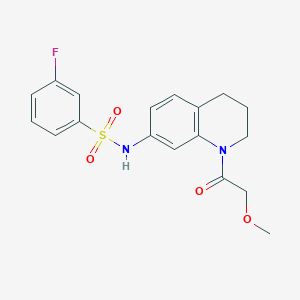
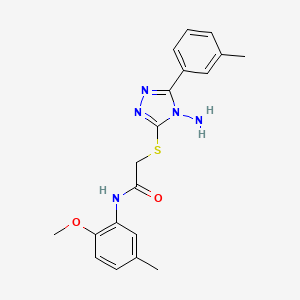
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
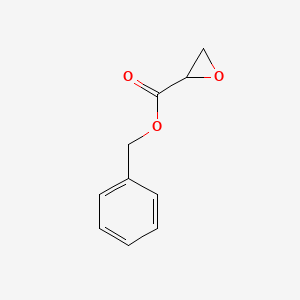
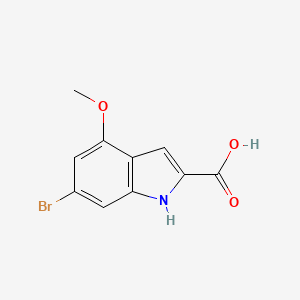
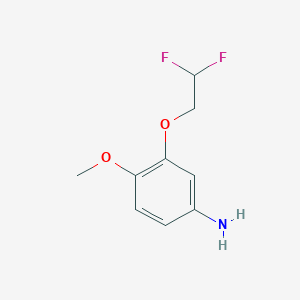


![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)
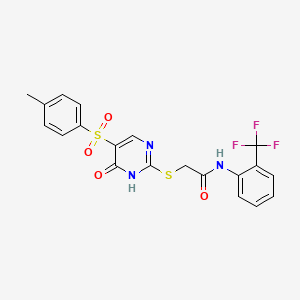
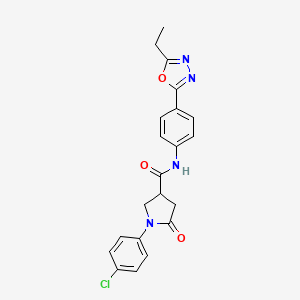
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)